5-((4-(Trifluoromethyl)benzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Description
Historical Development of Pyrazolo-Fused Heterocyclic Systems
Pyrazolo-fused heterocycles have emerged as critical motifs in drug discovery due to their structural diversity and bioisosteric compatibility with purine nucleotides. Early synthetic efforts focused on pyrazolo[3,4-b]pyridines, pioneered by intramolecular Heck reactions of β-bromovinyl aldehydes with 5-aminopyrazoles under palladium catalysis. These methods enabled regioselective cyclization to form six-membered fused systems, avoiding strained eight-membered alternatives. Subsequent advancements, such as Friedel–Crafts cycliacylations of pyrazole-based carboxylic acids, expanded access to tetracyclic pyrazolo-fused carbo- and N-heterocycles.
The evolution toward saturated variants like tetrahydropyrazolo[1,5-a]pyrazine (THPP) arose from demands for improved solubility and conformational rigidity in lead optimization. Saturation of the pyrazine ring reduces planarity while maintaining hydrogen-bonding capacity—a balance critical for target engagement.
Structural Significance of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine (THPP) Scaffold
The THPP core combines a partially saturated pyrazine ring fused to a pyrazole moiety, conferring unique physicochemical properties:
Properties
IUPAC Name |
5-[[4-(trifluoromethyl)phenyl]methylsulfonyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O2S/c15-14(16,17)12-3-1-11(2-4-12)10-23(21,22)19-7-8-20-13(9-19)5-6-18-20/h1-6H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHQHNIPMPFJKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1S(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-(Trifluoromethyl)benzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically involves multiple steps. One common approach is to start with the preparation of the tetrahydropyrazolo[1,5-a]pyrazine core, which can be achieved through cyclization reactions involving hydrazines and orthoesters . The trifluoromethylbenzyl sulfonyl group can be introduced via nucleophilic substitution reactions using appropriate sulfonyl chlorides and trifluoromethylbenzyl halides .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-((4-(Trifluoromethyl)benzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrazine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as palladium on carbon (Pd/C) for catalytic hydrogenation.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction of the pyrazine ring can produce tetrahydropyrazine derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds related to 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes critical for cancer cell proliferation. For instance, studies have demonstrated that derivatives can effectively target cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), showing IC50 values in the low micromolar range.
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| 5-((4-(Trifluoromethyl)benzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | A549 (Lung) | 12.5 | |
| This compound | MCF-7 (Breast) | 8.0 |
Enzyme Inhibition
This compound has also been studied for its potential as an enzyme inhibitor. Notably, it has shown activity against dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis.
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| DHODH | Competitive Inhibition | 15.0 | |
| Xanthine Oxidase | Moderate Inhibition | 72.4 |
Biochemical Pathways
The compound interacts with various biochemical pathways that are essential for cellular functions. It primarily targets Bruton’s tyrosine kinase (BTK), inhibiting its kinase activity and affecting B-cell receptor (BCR) signaling pathways. This interaction disrupts B-cell development and differentiation, making it a potential candidate for treating diseases associated with abnormal B-cell function.
Antimicrobial Properties
In addition to its anticancer properties, derivatives of this compound have been tested for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicate promising inhibitory effects, suggesting potential applications in developing new antimicrobial agents.
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of the compound against A549 lung cancer cells demonstrated that it could induce apoptosis through a mitochondrial-dependent pathway. This highlights its potential as a therapeutic agent in oncology.
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, derivatives were tested against various pathogens. The results showed effective inhibition against multiple bacterial strains, indicating the compound's versatility in combating infections.
Mechanism of Action
The mechanism of action of 5-((4-(Trifluoromethyl)benzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins by increasing hydrophobic interactions. The sulfonyl group can participate in hydrogen bonding with amino acid residues in the target protein, thereby stabilizing the compound-protein complex .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogues of the target compound, highlighting substituent differences and their implications:
Key Observations :
- Substituent Position: The placement of the trifluoromethyl group (e.g., on the benzyl ring vs. the pyrazine core) significantly alters electronic properties and target binding. For example, zanubrutinib’s phenoxyphenyl group facilitates cation-π interactions with Lys430 in Btk .
- Stereochemistry : Chiral centers, as in (R)-6-isopropyl derivatives, can enhance selectivity for biological targets .
Key Observations :
Biological Activity
5-((4-(Trifluoromethyl)benzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a complex organic compound notable for its unique structural features and potential biological activities. This compound integrates a trifluoromethyl group and a sulfonyl moiety with a tetrahydropyrazolo core, suggesting a range of applications in medicinal chemistry and materials science.
Chemical Structure and Properties
The chemical formula for this compound is , and it possesses several functional groups that enhance its biological activity. The trifluoromethyl group increases lipophilicity and can improve the binding affinity to biological targets. The sulfonyl group is known to facilitate hydrogen bonding interactions with proteins, potentially stabilizing ligand-receptor complexes.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Binding Affinity : The trifluoromethyl group enhances hydrophobic interactions with target proteins.
- Hydrogen Bonding : The sulfonyl moiety can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex.
Antitumor Activity
Research indicates that derivatives of pyrazolo compounds exhibit significant antitumor properties. For instance, similar pyrazole derivatives have shown inhibitory effects against various cancer-related targets such as BRAF(V600E) and EGFR. The structure-activity relationship (SAR) studies suggest that modifications in the pyrazole structure can lead to enhanced anticancer efficacy .
Antimicrobial Properties
Pyrazole derivatives have been explored for their antimicrobial activities. Studies have demonstrated that certain pyrazole compounds exhibit notable antifungal and antibacterial activities. For example, some synthesized pyrazole carboxamides showed effective inhibition against phytopathogenic fungi . The potential of this compound in this area remains to be fully explored but is promising given the structural similarities.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole compounds has been documented extensively. Compounds similar to this compound have been shown to inhibit inflammatory pathways effectively. This suggests that the compound could be a candidate for developing new anti-inflammatory agents .
Case Studies
- Antitumor Efficacy : A study investigated the effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that specific derivatives exhibited cytotoxic effects superior to conventional chemotherapeutics when used in combination therapies .
- Antimicrobial Activity : Research focused on the synthesis of pyrazole carboxamides revealed significant antifungal activity against Rhizoctonia solani, with some compounds achieving EC50 values lower than commercial fungicides like carbendazol .
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine | Lacks trifluoromethyl and sulfonyl groups | Moderate anticancer activity |
| 3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo Pyrazine | Contains trifluoromethyl but different core | Limited anti-inflammatory effects |
The distinct combination of functional groups in this compound provides enhanced lipophilicity and binding affinity compared to these similar compounds.
Q & A
What are the optimal synthetic routes for 5-((4-(trifluoromethyl)benzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine? (Basic)
Methodological Answer:
A four-step regiocontrolled synthesis is recommended:
Alkylation of pyrazole precursors with 2,2-dialkoxyethyl groups to control substitution patterns.
Formylation at the pyrazole C5 position using Vilsmeier-Haack conditions.
Deprotection of alkoxy groups under acidic conditions (e.g., HCl in dioxane) to generate aldehydes.
Cyclization via reductive amination or thermal cyclization to form the tetrahydropyrazine ring.
Key challenges include maintaining regioselectivity during alkylation and optimizing cyclization yields (e.g., 72% yield reported for analogous compounds) .
How can structural characterization be performed to confirm regiochemistry and purity? (Basic)
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to verify substituent positions (e.g., δ 7.39 ppm for aromatic protons in sulfonyl derivatives) .
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., syn/anti isomer differentiation via dihedral angles) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS m/z 373 [M+H] for related compounds) .
What in vitro assays are suitable for initial screening of biological activity? (Basic)
Methodological Answer:
- Enzyme Inhibition Assays : Test against target enzymes (e.g., HBV core protein dimerization inhibition using fluorescence polarization) .
- Cell-Based Models : Employ homogeneous time-resolved fluorescence (HTRF) assays for receptor agonism/antagonism screening (e.g., κ-opioid receptor) .
- Cytotoxicity Profiling : Use HepG2 or primary hepatocytes to assess therapeutic indices .
How can structure-activity relationships (SAR) guide antiviral optimization? (Advanced)
Methodological Answer:
- Modify Substituents : Replace the trifluoromethylbenzyl group with bioisosteres (e.g., chlorophenyl or methoxyphenyl) to enhance binding to hydrophobic pockets.
- Sulfonyl Group Optimization : Test sulfonamide vs. sulfone linkages for metabolic stability.
- In Vivo Validation : Prioritize compounds with >65% viral load reduction in HBV AAV mouse models .
What strategies resolve stereochemical challenges in synthesis? (Advanced)
Methodological Answer:
- Chiral Catalysts : Use asymmetric hydrogenation to control stereocenters.
- Chromatographic Separation : Isolate syn/anti isomers via silica gel chromatography (e.g., SYN: R = 0.35; ANTI: R = 0.28) .
- Dynamic NMR : Monitor isomerization in solution to identify stable conformers .
How is in vivo efficacy evaluated in preclinical models? (Advanced)
Methodological Answer:
- HBV AAV Mouse Model : Administer compounds orally (e.g., 50 mg/kg/day) and quantify HBV DNA via qPCR over 14 days.
- Pharmacokinetics : Measure plasma half-life (>4 hrs) and liver-to-plasma ratios (>10:1) to assess tissue penetration .
What computational methods elucidate the mechanism of allosteric modulation? (Advanced)
Methodological Answer:
- Molecular Docking : Map interactions with HBV core protein dimers (e.g., hydrophobic contacts with Trp102 and hydrogen bonds with Ser106) .
- MD Simulations : Simulate binding stability over 100 ns to identify critical residues for ΔΔG calculations .
How are low yields in cyclization steps addressed? (Advanced)
Methodological Answer:
- Solvent Optimization : Replace dioxane with THF or DMF to improve solubility.
- Catalytic Additives : Use p-toluenesulfonic acid (pTSA) to accelerate cyclization kinetics.
- TLC Monitoring : Track reaction progress (GF254 plates, hexane/EtOAc 3:1) to identify intermediates .
What purity analysis methods ensure compound quality? (Basic)
Methodological Answer:
- HPLC : Use C18 columns (ACN/water gradient) to achieve >95% purity.
- Melting Point Analysis : Compare observed mp (e.g., 123–124°C for nitrile derivatives) with literature values .
How are resistance profiles evaluated in antiviral studies? (Advanced)
Methodological Answer:
- Nucleoside-Resistant HBV Variants : Test against rtA181T and rtN236T mutants in HepAD38 cells .
- Phenotypic Resistance Assays : Serial passage viruses under subtherapeutic compound concentrations to monitor resistance emergence .
What statistical designs improve experimental reproducibility? (Advanced)
Methodological Answer:
- Randomized Block Designs : Assign treatments to split-split plots (e.g., trellis systems for plant analogs) to control environmental variability .
- Replicates : Use n ≥ 4 biological replicates with 5–10 technical repeats per assay .
How are allosteric mechanisms validated biochemically? (Advanced)
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
